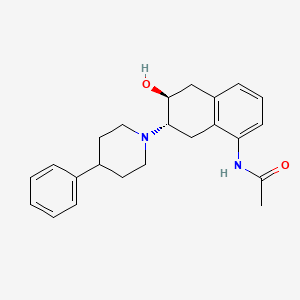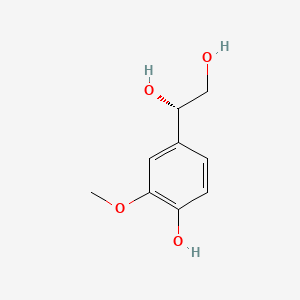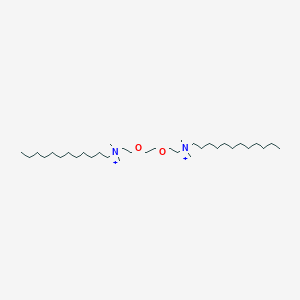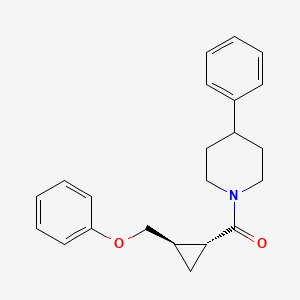
2-Pyridinecarboxaldehyde, O-(1-naphthylcarbamoyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarboxaldehyde, O-(1-naphthylcarbamoyl)oxime is a chemical compound that belongs to the class of oximes It is derived from 2-pyridinecarboxaldehyde and is characterized by the presence of an oxime functional group attached to a naphthylcarbamoyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and production rates .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinecarboxaldehyde, O-(1-naphthylcarbamoyl)oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield nitrile oxides, while reduction can produce amines .
Applications De Recherche Scientifique
2-Pyridinecarboxaldehyde, O-(1-naphthylcarbamoyl)oxime has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Pyridinecarboxaldehyde, O-(1-naphthylcarbamoyl)oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the naphthylcarbamoyl moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridinecarboxaldehyde: A precursor to the oxime derivative, used in various organic syntheses.
4-Pyridinecarboxaldehyde: Similar structure but with the aldehyde group at the 4-position, used in different chemical reactions.
2-Quinolinecarboxaldehyde: A related compound with a quinoline ring, used in the synthesis of heterocyclic compounds.
Uniqueness
2-Pyridinecarboxaldehyde, O-(1-naphthylcarbamoyl)oxime is unique due to the presence of both the oxime and naphthylcarbamoyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
102206-48-4 |
|---|---|
Formule moléculaire |
C17H13N3O2 |
Poids moléculaire |
291.30 g/mol |
Nom IUPAC |
[(E)-pyridin-2-ylmethylideneamino] N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C17H13N3O2/c21-17(22-19-12-14-8-3-4-11-18-14)20-16-10-5-7-13-6-1-2-9-15(13)16/h1-12H,(H,20,21)/b19-12+ |
Clé InChI |
YJZMXEFEUCTOLS-XDHOZWIPSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2NC(=O)O/N=C/C3=CC=CC=N3 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC(=O)ON=CC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate](/img/structure/B15185794.png)


![methanesulfonic acid;3-[4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B15185807.png)
